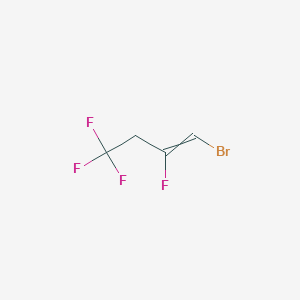

1-Bromo-2,4,4,4-tetrafluorobut-1-ene

描述

Contextualizing 1-Bromo-2,4,4,4-tetrafluorobut-1-ene within Halogenated and Fluorinated Olefin Research

This compound is a halogenated and fluorinated olefin, a class of compounds characterized by a carbon-carbon double bond substituted with both fluorine and other halogen atoms. The presence of both bromine and fluorine atoms on the molecule creates a unique electronic and steric environment, influencing its reactivity and potential applications. The vinylic bromine atom is a key functional group that can participate in a variety of coupling reactions, while the fluorine atoms significantly modulate the properties of the double bond and the molecule as a whole.

Research into halogenated and fluorinated olefins is often focused on their use as synthetic intermediates. The differential reactivity of the carbon-halogen bonds allows for selective transformations, making these compounds valuable precursors for the introduction of fluorinated moieties into larger molecules. The study of such compounds contributes to the broader understanding of the fundamental principles of organic chemistry, including reaction mechanisms and the effects of halogen substitution on chemical reactivity and physical properties.

Significance of Fluorinated Building Blocks in Contemporary Chemical Synthesis

Fluorinated building blocks are small, fluorine-containing molecules that can be readily incorporated into larger, more complex structures. The introduction of fluorine into organic molecules can have profound effects on their physical, chemical, and biological properties. These effects include increased thermal and metabolic stability, altered acidity and basicity, and modified lipophilicity and binding affinity.

In the pharmaceutical and agrochemical industries, the strategic incorporation of fluorine is a common strategy for optimizing the efficacy and pharmacokinetic profiles of drug candidates and active ingredients. Fluorinated compounds are found in a wide range of applications, from pharmaceuticals and agrochemicals to advanced materials such as polymers and liquid crystals. The unique properties conferred by fluorine make fluorinated building blocks indispensable tools for the modern synthetic chemist.

Overview of Academic Research Trajectories Pertaining to this compound

A comprehensive review of the academic literature reveals that dedicated research focusing specifically on this compound is limited. Much of the existing research on bromo-tetrafluorobutene isomers has centered on the structurally related compound, 4-Bromo-3,3,4,4-tetrafluorobut-1-ene. This compound has been investigated for its role in the synthesis of fluoropolymers and other fluorinated materials. ontosight.aibiosynth.com

While direct studies on the synthesis, reactivity, and applications of this compound are not extensively documented, its structural motifs suggest potential areas of research. The presence of a vinylic bromide suggests its utility in cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, which are powerful methods for carbon-carbon bond formation. The tetrafluorinated butene backbone indicates its potential as a precursor for the synthesis of more complex fluorinated molecules.

Future research trajectories for this compound could involve the development of efficient and stereoselective synthetic routes to access this compound. Subsequent investigations would likely explore its reactivity in a range of organic transformations to establish its utility as a versatile fluorinated building block. The exploration of its potential applications in materials science and medicinal chemistry would also be a logical progression for future research endeavors.

Physicochemical Properties of this compound

The following table summarizes the computed physicochemical properties of (Z)-1-Bromo-2,4,4,4-tetrafluorobut-1-ene, as obtained from the PubChem database. nih.gov It is important to note that these are computationally derived values and may differ from experimentally determined properties.

| Property | Value |

| Molecular Formula | C₄H₃BrF₄ |

| Molecular Weight | 206.96 g/mol |

| IUPAC Name | (Z)-1-bromo-2,4,4,4-tetrafluorobut-1-ene |

| InChI | InChI=1S/C4H3BrF4/c5-4(9)2(6)1-3(7)8/h3H,1H2/b4-2- |

| InChIKey | NEVXUGATHWWQMY-UHFFFAOYSA-N |

| SMILES | C(C(F)F)C(F)=C(F)Br |

| XLogP3 | 2.7 |

Structure

3D Structure

属性

IUPAC Name |

1-bromo-2,4,4,4-tetrafluorobut-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrF4/c5-2-3(6)1-4(7,8)9/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZTXFKUJDWKMKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=CBr)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00694160 | |

| Record name | 1-Bromo-2,4,4,4-tetrafluorobut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933600-87-4 | |

| Record name | 1-Bromo-2,4,4,4-tetrafluoro-1-butene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=933600-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2,4,4,4-tetrafluorobut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Bromo 2,4,4,4 Tetrafluorobut 1 Ene and Its Advanced Precursors

Historical and Contemporary Approaches to the Synthesis of Fluorinated Butenes

The synthesis of organofluorine compounds dates back to the 19th century, with Alexander Borodin's work in 1862 marking an early example of nucleophilic halogen exchange to form a C-F bond. nih.gov The field saw significant expansion during and after World War II, driven by the need for new materials. researchgate.net Early methods for creating fluorinated molecules often involved harsh reagents and conditions, including the use of elemental fluorine, which was notoriously difficult to control. nih.gov A landmark development in the synthesis of fluorinated butenes was reported by Haszeldine in 1952, who demonstrated that the reaction of bromine with (E)-1,1,1,4,4,4-hexafluorobut-2-ene under UV irradiation, followed by dehydrobromination with alcoholic potassium hydroxide (B78521), yielded a mixture of 2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene isomers. beilstein-journals.org

Contemporary approaches have evolved to offer greater precision, safety, and efficiency. Modern fluorine chemistry leverages a "building block" strategy, which uses readily available fluorinated compounds for complex molecular synthesis. lew.ro The development of sophisticated catalytic systems, particularly those involving transition metals like palladium and copper, has revolutionized the formation of carbon-carbon bonds with fluorinated substrates. researchgate.netorganic-chemistry.org Cross-coupling reactions, such as the Negishi coupling, are now instrumental in incorporating fluorinated moieties into larger organic molecules. organic-chemistry.org Furthermore, advancements in activation methods for metals like zinc have made the preparation of crucial organometallic intermediates more accessible and reliable. organic-chemistry.orgnih.gov

Direct and Indirect Synthetic Routes to 1-Bromo-2,4,4,4-tetrafluorobut-1-ene

While its isomer, 4-Bromo-3,3,4,4-tetrafluorobut-1-ene, is a well-documented and commercially available compound, specific synthetic pathways for this compound are less commonly reported in scientific literature. The synthesis of such vinyl bromides often involves the addition of bromine to a fluorinated precursor followed by a controlled dehydrobromination, or through the halogenation of a suitable organometallic intermediate.

Established Reaction Pathways and Optimized Conditions

Specific, established reaction pathways for the large-scale synthesis of this compound are not extensively detailed in readily available literature. However, general principles of fluoroalkene synthesis suggest that its preparation could potentially be achieved through the dehydrohalogenation of a polyhalogenated butane (B89635) precursor. For instance, a compound such as 1,2-dibromo-2,4,4,4-tetrafluorobutane could theoretically eliminate hydrogen bromide (HBr) under basic conditions to yield the target alkene. The regioselectivity of this elimination would be a critical factor in obtaining the desired isomer.

Exploration of Novel Precursors and Synthetic Strategies

Novel strategies for synthesizing compounds like this compound could involve organometallic precursors. For example, a lithiated or Grignard reagent derived from a related fluorinated butene could react with a bromine source. The synthesis of fluorinated allenes and their subsequent reactions also present potential, albeit complex, routes. Research has shown that the reaction of brominated hexafluorobutenes with butyllithium (B86547) can lead to interesting intermediates that could be trapped to form new synthons. beilstein-journals.org The bromination of a fluorinated allene, 1,1,4,4,4-pentafluorobuta-1,2-diene, has been shown to produce a dibrominated butene, indicating that transformations of related structures are a viable area for exploration. beilstein-journals.org

Synthesis and Derivatization of Analogues and Related Fluoroalkenes

In contrast to this compound, its analogue 4-Bromo-3,3,4,4-tetrafluorobut-1-ene is a key building block in fluoro-organic synthesis, with well-established preparation methods and a wide range of applications.

Preparation of 4-Bromo-3,3,4,4-tetrafluorobut-1-ene and its Transformations

4-Bromo-3,3,4,4-tetrafluorobut-1-ene is a reactive compound utilized as an intermediate and cross-coupling reagent. biosynth.com Its molecular structure, featuring a terminal double bond and a bromotetrafluoroethyl group, allows for diverse chemical modifications at both ends of the molecule. nih.gov This versatility makes it a valuable precursor for synthesizing molecules containing the tetrafluoroethylene (B6358150) (-CF2CF2-) moiety, which is found in biologically active compounds and functional materials like liquid crystals and light-emitting molecules. nih.gov

A patented method for preparing a related compound, 4-bromo-1,1,2-trifluoro-1-butene (B151897), involves the dehalogenation of 1,4-dibromo-2-chloro-1,1,2-trifluorobutane (B1584429) using a metal such as zinc in an aqueous solvent. This approach is noted for its high yield and simpler separation process compared to methods using organic solvents. google.com

The transformations of 4-Bromo-3,3,4,4-tetrafluorobut-1-ene are extensive. It serves as a key starting material for creating complex fluorinated sugars and is used in copolymerization reactions with tetrafluoroethylene to produce polymers with high thermal stability. biosynth.comnih.gov

Synthesis of Polyfluorinated Zinc Reagents from Brominated Fluoroolefins

A significant application of 4-Bromo-3,3,4,4-tetrafluorobut-1-ene is in the preparation of polyfluorinated organozinc reagents. These reagents are crucial for introducing fluorinated alkyl chains into organic molecules via cross-coupling reactions.

The reagent (1,1,2,2-Tetrafluorobut-3-en-1-yl)zinc bromide can be prepared by the direct insertion of a zinc-silver couple into the C-Br bond of 4-bromo-3,3,4,4-tetrafluorobut-1-ene. researchgate.net This reaction is typically carried out in dimethylformamide (DMF) at low temperatures. The resulting organozinc reagent is thermally stable and can be stored for extended periods, making it a practical synthetic tool. researchgate.net

These zinc reagents can be readily transmetalated to copper species, which then undergo efficient cross-coupling reactions with various electrophiles, such as aromatic iodides and acyl chlorides. This methodology provides a straightforward route to a broad range of organic molecules containing the desirable CF2CF2 fragment. researchgate.net

| Parameter | Condition | Reference |

| Starting Material | 4-bromo-3,3,4,4-tetrafluorobut-1-ene | researchgate.net |

| Reagent | Zinc-silver (Zn-Ag) couple | researchgate.net |

| Solvent | Dimethylformamide (DMF) | researchgate.net |

| Temperature | 0 °C | researchgate.net |

| Reaction Time | 0.5 hours | researchgate.net |

| Product | (1,1,2,2-Tetrafluorobut-3-en-1-yl)zinc bromide | researchgate.net |

| This table outlines the optimized conditions for the synthesis of a polyfluorinated zinc reagent from 4-bromo-3,3,4,4-tetrafluorobut-1-ene. |

Formation of Brominated Tetrafluorobutane Derivatives

The synthesis of brominated tetrafluorobutane derivatives serves as a critical step in the pathway to various fluorinated butenes, including this compound. These saturated intermediates are typically prepared through the addition of bromine or a bromine-containing reagent across the double bond of a tetrafluorobutene precursor. Subsequent elimination reactions, such as dehydrobromination, can then be employed to introduce the desired carbon-carbon double bond.

A key precursor for a related compound, 2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene, is 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane (B1301195). The synthesis of this dibrominated derivative is achieved through the bromination of (E)-1,1,1,4,4,4-hexafluorobut-2-ene under UV irradiation. beilstein-journals.org This reaction proceeds via a free-radical mechanism. The subsequent dehydrobromination of the resulting 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane using an alcoholic solution of potassium hydroxide yields a mixture of (E)- and (Z)-2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene. beilstein-journals.org

The reaction conditions for the dehydrobromination step can be optimized to influence the isomeric ratio of the final product. For instance, the choice of base and solvent can play a crucial role in the stereoselectivity of the elimination reaction.

Another relevant example is the preparation of 4-bromo-1,1,2-trifluoro-1-butene from 1,4-dibromo-2-chloro-1,1,2-trifluorobutane. This transformation is achieved through a dehalogenation reaction, where a metal, such as zinc, is used to remove a bromine and a chlorine atom, thereby forming the double bond. google.com The reaction is typically carried out in a solvent like water. google.com

Table 1: Synthesis of Brominated Butene Derivatives

| Precursor | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| (E)-1,1,1,4,4,4-Hexafluorobut-2-ene | 1. Br₂, UV irradiation2. Alcoholic KOH | 2-Bromo-1,1,1,4,4,4-hexafluorobut-2-ene (mixture of isomers) | 48% (two stages) | beilstein-journals.org |

While a specific, detailed synthesis for this compound is not extensively documented in the reviewed literature, its preparation would likely follow analogous synthetic strategies. A plausible route would involve the synthesis of a suitable dibrominated tetrafluorobutane precursor, such as 1,2-dibromo-2,4,4,4-tetrafluorobutane. This could potentially be achieved through the free-radical bromination of 2,4,4,4-tetrafluorobut-1-ene (B1313773) or the addition of hydrogen bromide across the double bond of a suitable tetrafluorobutene followed by further bromination.

Once the dibrominated precursor is obtained, a controlled dehydrobromination reaction using a suitable base would be expected to yield this compound. The regioselectivity of this elimination would be a critical factor in obtaining the desired isomer.

The synthesis of the isomer 4-bromo-3,3,4,4-tetrafluorobut-1-ene has been noted to be achievable from vinyl ether and bromine, highlighting the diverse synthetic approaches available for this class of compounds. biosynth.com

Chemical Reactivity and Mechanistic Investigations of 1 Bromo 2,4,4,4 Tetrafluorobut 1 Ene

Reactivity Profile of the Fluoroalkene Moiety

The presence of four fluorine atoms significantly influences the electronic properties of the carbon-carbon double bond in 1-bromo-2,4,4,4-tetrafluorobut-1-ene, rendering it highly susceptible to certain types of chemical reactions.

The carbon-carbon double bond in this compound is electron-deficient due to the strong electron-withdrawing effects of the fluorine atoms. This electronic characteristic makes the double bond susceptible to attack by nucleophiles. In reactions with nucleophiles, the attack is anticipated to occur at the carbon atom of the double bond that is further from the bromine atom, leading to the formation of a stabilized carbanionic intermediate. This intermediate can then be protonated or react with other electrophiles to yield the final addition product. The presence of two fluorine atoms on the carbon adjacent to the double bond further enhances this effect. youtube.com

Conversely, electrophilic additions to such an electron-poor double bond are expected to be significantly retarded compared to non-fluorinated alkenes. The electron-withdrawing nature of the fluorine substituents deactivates the double bond towards attack by electrophiles.

Electron-deficient alkenes are excellent dienophiles in Diels-Alder reactions and can participate in other cycloaddition processes. While specific examples involving this compound are not extensively documented, its electron-poor nature suggests it would be a reactive partner in [4+2] cycloadditions with electron-rich dienes. For instance, bromo-nitro-alkenes, which also feature an electron-deficient double bond, have been shown to participate in [3+2] cycloaddition reactions. mdpi.com This suggests that this compound could potentially undergo similar cycloaddition reactions with suitable 1,3-dipoles.

Transformations Involving the Bromine Substituent and Carbon-Bromine Bond Activation

The carbon-bromine bond in this compound is a key site for a variety of chemical transformations, including nucleophilic substitutions and the formation of synthetically versatile organometallic intermediates.

Vinylic halides, such as this compound, are generally less reactive towards nucleophilic substitution than their saturated alkyl halide counterparts due to the increased s-character of the C-Br bond and potential resonance stabilization. stackexchange.com However, the presence of electron-withdrawing fluorine atoms on the butene backbone can activate the C-Br bond towards nucleophilic attack. youtube.com Nucleophilic vinylic substitution (SNV) reactions on such substrates can proceed through various mechanisms, including addition-elimination pathways. pku.edu.cn In such a mechanism, the nucleophile would add to the double bond, forming a carbanionic intermediate, followed by the elimination of the bromide ion to yield the substituted product.

The bromine atom in this compound can be exploited to form a range of valuable organometallic reagents. While direct experimental data for this specific compound is limited, the reactivity of structurally similar bromo-fluoroalkenes provides strong evidence for this potential.

For instance, the closely related compound, 2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene, has been shown to react with isopropylmagnesium chloride (a Grignard reagent) and butyllithium (B86547) to form the corresponding organometallic intermediates. beilstein-journals.org This suggests that this compound could similarly undergo metal-halogen exchange or oxidative insertion with magnesium, zinc, or copper reagents to form Grignard, organozinc, or organocopper species, respectively. These organometallic intermediates would be highly valuable synthons for the introduction of the 2,4,4,4-tetrafluorobut-1-enyl moiety into various organic molecules.

Table 1: Potential Organometallic Intermediates from this compound

| Organometallic Reagent Type | General Structure | Potential Synthetic Application |

|---|---|---|

| Grignard Reagent | (CF3)CF2CH=C(Br)MgX | Nucleophilic addition to carbonyls, nitriles, etc. |

| Organozinc Compound | (CF3)CF2CH=C(Br)ZnX | Negishi coupling reactions. |

Note: The formation and stability of these reagents would need to be experimentally verified.

Advanced Coupling Reactions Utilizing this compound and its Derivatives

As a vinylic bromide, this compound is a prime candidate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While specific examples utilizing this exact substrate are not widely reported, the extensive literature on the coupling of other vinyl bromides provides a strong indication of its potential reactivity.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of a halide with an alkene. This compound could serve as the halide component, reacting with various alkenes to form substituted dienes. A related Mizoroki-Heck reaction has been reported for the C-F bond alkenylation of tetrasubstituted gem-difluoroalkenes, highlighting the utility of palladium catalysis in fluoroalkene chemistry. nih.gov

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with a halide. The C-Br bond in this compound would be the reactive site for coupling with a variety of boronic acids or their esters, providing access to a wide range of arylated or vinylated 2,4,4,4-tetrafluorobutenes.

Sonogashira Coupling: The Sonogashira coupling reaction joins a terminal alkyne with a halide. This compound could be coupled with various terminal alkynes to synthesize conjugated enynes containing the 2,4,4,4-tetrafluorobut-1-enyl moiety.

Stille Coupling: This reaction involves the coupling of an organotin compound with a halide. This compound could potentially undergo Stille coupling with various organostannanes.

Table 2: Potential Advanced Coupling Reactions of this compound

| Coupling Reaction | Coupling Partner | General Product Structure |

|---|---|---|

| Heck | Alkene (R-CH=CH2) | (CF3)CF2CH=C(Br)-CH=CH-R |

| Suzuki-Miyaura | Boronic Acid (R-B(OH)2) | (CF3)CF2CH=C(Br)-R |

| Sonogashira | Terminal Alkyne (R-C≡CH) | (CF3)CF2CH=C(Br)-C≡C-R |

Note: R represents a generic organic substituent. The feasibility and specific conditions for these reactions would require experimental investigation.

Cross-Coupling Reactions (e.g., with Aromatic Iodides, Acyl Chlorides)

The carbon-bromine bond in this compound is susceptible to oxidative addition by transition metal catalysts, making it an excellent substrate for cross-coupling reactions. Palladium- and copper-catalyzed methodologies are commonly employed to form new carbon-carbon bonds, coupling the fluorinated butenyl moiety with various organic partners.

In Suzuki-Miyaura coupling, the compound can react with aryl or vinyl boronic acids in the presence of a palladium catalyst and a base. mdpi.com This reaction is a powerful tool for creating complex molecules that merge the fluorinated aliphatic chain with aromatic systems. Similarly, Stille coupling utilizes organostannanes as coupling partners, offering an alternative route under mild conditions. mdpi.com The reactivity of aryl halides in such couplings generally follows the order I > Br > Cl, making reactions with aryl iodides particularly efficient. mdpi.comnih.gov While less common for vinylic bromides, coupling with acyl chlorides (or related derivatives) can be envisioned to form fluorinated enones, which are valuable synthetic intermediates.

These transformations are pivotal for introducing the 2,4,4,4-tetrafluorobut-1-enyl group into larger molecules, with applications in materials science and medicinal chemistry. acs.org The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and preventing side reactions. nih.gov

| Coupling Partner | Reaction Type | Catalyst System (Typical) | Product Type |

| Aryl Iodide/Boronic Acid | Suzuki-Miyaura | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Aryl-substituted tetrafluorobutene |

| Acyl Chloride | Stille/Carbonylative | Pd(PPh₃)₂Cl₂, Organostannane | Fluorinated vinyl ketone |

| Terminal Alkyne | Sonogashira | PdCl₂(PPh₃)₂, CuI, Amine Base | Fluorinated enyne |

| Organozinc Reagent | Negishi | Pd(dppf)Cl₂ | Alkyl/Aryl-substituted tetrafluorobutene |

Cross-Metathesis Reactions

Olefin cross-metathesis (CM) is a powerful strategy for forming new carbon-carbon double bonds. illinois.edu However, the use of electron-deficient, fluorinated alkenes like this compound in CM presents challenges. researchgate.net The electronic properties of the substrate can affect catalyst activity and reaction efficiency. Ruthenium-based catalysts, such as Grubbs' first and second-generation catalysts, are often employed for these transformations. harvard.edu

Cross-metathesis with a partner alkene would involve the formal exchange of alkylidene groups. harvard.edu The reaction is typically driven forward by the release of a volatile byproduct, such as ethylene. illinois.edu Successful CM with this compound would yield trisubstituted alkenes, where the stereochemical outcome (E/Z selectivity) is a key consideration. nih.govmit.edu Research on similar fluorinated substrates has shown that CM can be a viable, albeit sometimes challenging, method for creating complex fluorinated olefins. researchgate.net

| Partner Alkene | Catalyst (Typical) | Expected Product | Key Consideration |

| Styrene | Grubbs II Catalyst | 1-Bromo-4-phenyl-2,4,4,4-tetrafluorobut-1-ene | E/Z selectivity, catalyst loading |

| Ethylene | Grubbs I or II Catalyst | Self-metathesis (dimerization) | Can be an unproductive pathway |

| 1-Octene | Hoveyda-Grubbs II | 1-Bromo-2,4,4,4-tetrafluorodec-1-ene | Statistical distribution of products |

Reductive Couplings with Carbonyl Compounds

Reductive coupling provides a method for carbon-carbon bond formation by reacting an organic halide with a carbonyl compound in the presence of a reducing agent. arkat-usa.org For this compound, this transformation would typically proceed via a Barbier-type reaction. A low-valent metal, such as zinc, magnesium, or samarium(II) iodide, would reductively insert into the C-Br bond to generate a nucleophilic vinyl-metal species in situ.

This transient intermediate can then attack the electrophilic carbon of an aldehyde or ketone. redalyc.org The subsequent workup would yield a highly functionalized, fluorinated allylic alcohol. This method is advantageous as it avoids the separate preparation of a potentially unstable organometallic reagent. The reaction offers a direct route to chiral, fluorinated alcohols if a prochiral carbonyl compound is used. arkat-usa.orgredalyc.org

| Carbonyl Compound | Reducing Agent | Product Type |

| Benzaldehyde | Zinc (Zn) | 1-Phenyl-2-(2,2,2-trifluoro-1-(trifluoromethyl)ethyl)prop-2-en-1-ol derivative |

| Acetone | Samarium(II) Iodide (SmI₂) | 2-Methyl-3-(2,2,2-trifluoro-1-(trifluoromethyl)ethyl)but-3-en-2-ol derivative |

| Cyclohexanone | Magnesium (Mg) | 1-(1-Bromo-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-en-1-yl)cyclohexanol |

Hydrosilylation Reactions

Hydrosilylation involves the addition of a silicon-hydride bond across a double or triple bond. While the direct hydrosilylation of this compound is not widely documented, the reactivity of structurally similar compounds provides significant insight. For instance, the hydrosilylation of hexafluorobut-2-yne with triethylsilane yields an (E)-alkenylsilane. beilstein-journals.org Furthermore, the hydrosilylation of related hexafluorobut-2-enes using platinum or rhodium catalysts is known to proceed either via addition to the double bond or through a pathway involving fluorine elimination, depending on the catalyst used. beilstein-journals.org

Applying this to this compound, a transition metal-catalyzed reaction with a silane (e.g., triethoxysilane) would be expected to add the silyl group and hydrogen atom across the C=C bond. The regioselectivity of this addition would be influenced by the electronic and steric effects of the fluorine atoms and the bromine atom.

| Silane Reagent | Catalyst (Typical) | Potential Product |

| Triethylsilane (HSiEt₃) | Platinum-based (e.g., Karstedt's) | 1-Bromo-2,4,4,4-tetrafluoro-1-(triethylsilyl)butane |

| Trichlorosilane (HSiCl₃) | Rhodium-based (e.g., Wilkinson's) | 1-Bromo-2,4,4,4-tetrafluoro-2-(trichlorosilyl)butane |

| Phenylsilane (PhSiH₃) | Platinum-based | 1-Bromo-2,4,4,4-tetrafluoro-1-(phenylsilyl)butane |

Functional Group Interconversions and Chemoselective Transformations

The presence of both a vinylic bromide and a fluorinated double bond allows for a range of chemoselective functional group interconversions (FGIs). vanderbilt.eduscribd.com The relative reactivity of these two sites can be exploited to achieve selective transformations. For example, the C-Br bond can be substituted by other halogens via a Finkelstein-type reaction.

Furthermore, reactions on the parent compound, 1,1,1,4,4,4-hexafluorobut-2-ene, demonstrate pathways for halogenation and subsequent dehydrohalogenation to introduce new functionality. beilstein-journals.orgresearchgate.net A similar sequence on this compound could involve, for example, the addition of bromine across the double bond to form a saturated tetrabromo-tetrafluorobutane, which could then be selectively dehydrobrominated to generate new unsaturated systems. The challenge lies in controlling the regioselectivity of these addition and elimination steps. ub.eduresearchgate.net

| Reagent(s) | Transformation Type | Product Class |

| 1. Br₂, UV light; 2. Base (e.g., KOH) | Addition-Elimination | Dibromo-tetrafluorobutadiene |

| NaI, Acetone | Finkelstein Reaction | 1-Iodo-2,4,4,4-tetrafluorobut-1-ene |

| Mg, then H₂O | Grignard Formation & Quench | 2,4,4,4-Tetrafluorobut-1-ene (B1313773) |

Stereochemical Control and Enantioselective Synthesis with Fluorinated Butenes

Stereochemistry is a critical aspect of modern organic synthesis. For this compound, stereocontrol pertains to the configuration (E or Z) of the double bond. The synthesis of this compound can be designed to favor one isomer over the other. For example, methods developed for the stereoselective synthesis of (Z)-1-bromo-1-alkenes often involve the debrominative decarboxylation of anti-2,3-dibromoalkanoic acids. organic-chemistry.org Adapting such strategies could provide access to stereochemically pure isomers of the title compound.

The defined stereochemistry of the starting material can be crucial for subsequent reactions. Many transition metal-catalyzed cross-coupling and cross-metathesis reactions are known to proceed with retention of the double bond geometry. nih.gov Therefore, using a pure E- or Z-isomer of this compound would allow for the synthesis of stereochemically defined products. Furthermore, in reactions that create new stereocenters, such as the reductive coupling with aldehydes, the geometry of the fluorinated butene can influence the diastereoselectivity of the product formation. nih.gov

Spectroscopic and Structural Data for this compound Not Publicly Available

Following a comprehensive search of publicly accessible scientific databases and literature, detailed experimental spectroscopic and structural characterization data for the chemical compound This compound is not available. As a result, the requested article, which was to be strictly based on specific advanced spectroscopic findings, cannot be generated at this time.

The inquiry requested a thorough analysis based on the following outline:

Advanced Spectroscopic and Structural Characterization of 1 Bromo 2,4,4,4 Tetrafluorobut 1 Ene

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Infrared (IR) Spectroscopy

Searches for specific data points, including chemical shifts, coupling constants for ¹H, ¹³C, and ¹⁹F NMR, as well as information on multi-dimensional NMR techniques and characteristic infrared (IR) absorption frequencies for 1-Bromo-2,4,4,4-tetrafluorobut-1-ene, did not yield any published experimental results.

While information exists for various isomers, such as 4-Bromo-3,3,4,4-tetrafluoro-1-butene and (Z)-1-bromo-1,2,4,4-tetrafluorobut-1-ene, the strict adherence to the user's request for information solely on this compound prevents the inclusion of data from these related but structurally distinct compounds.

The generation of a scientifically accurate and informative article as per the detailed outline is contingent on the availability of primary research data. Without access to these foundational spectroscopic findings for the specific compound , it is not possible to fulfill the request without resorting to speculation, which would compromise the integrity and scientific validity of the content.

Should peer-reviewed research containing the spectroscopic characterization of this compound be published and become accessible, the generation of the requested article would then be feasible.

Raman Spectroscopy

Raman spectroscopy is a valuable non-destructive technique for probing the vibrational modes of this compound, offering insights into its molecular structure. Although specific experimental Raman spectra for this compound are not readily found in the literature, the expected characteristic vibrational modes can be predicted based on its functional groups.

Key vibrational modes anticipated in the Raman spectrum would include:

C=C stretching: A prominent band characteristic of the carbon-carbon double bond.

C-F stretching: Strong vibrations associated with the multiple carbon-fluorine bonds.

C-Br stretching: A distinct signal corresponding to the carbon-bromine bond.

C-C stretching: Vibrations from the carbon-carbon single bond in the butene backbone.

CH₂ bending and stretching: Modes associated with the methylene (B1212753) group.

The precise wavenumbers of these vibrations would provide a unique spectral fingerprint for the molecule.

Interactive Table: Predicted Raman Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Predicted Intensity |

| C=C Stretch | Alkene | 1640 - 1680 | Medium to Strong |

| C-F Stretch | Fluoroalkane | 1000 - 1400 | Strong |

| C-Br Stretch | Bromoalkane | 500 - 600 | Medium |

| C-C Stretch | Alkane | 800 - 1200 | Weak to Medium |

| CH₂ Bend (Scissoring) | Alkane | 1440 - 1480 | Weak |

| CH₂ Wagging/Twisting | Alkane | 1150 - 1350 | Weak |

| CH₂ Rocking | Alkane | 720 - 725 | Weak |

Note: The data in this table is predictive and based on typical ranges for the respective functional groups. Actual experimental values may vary.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an essential tool for determining the molecular weight and elucidating the structure of this compound through its fragmentation pattern. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, appearing as pairs of peaks of nearly equal intensity separated by two mass units (M+ and M+2).

The molecular weight of this compound (C₄H₃BrF₄) is approximately 206.96 g/mol . nih.gov The mass spectrum would be expected to show a molecular ion peak cluster around m/z 206 and 208.

Common fragmentation pathways for halogenated alkenes involve the cleavage of carbon-halogen and carbon-carbon bonds. For this compound, key fragmentation events would likely include:

Loss of a bromine radical (•Br): This would lead to a significant fragment ion.

Loss of a fluorine radical (•F): Resulting in another characteristic fragment.

Cleavage of the C-C bonds: Leading to various smaller fragment ions.

Interactive Table: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion (structure) | Lost Neutral Fragment | Predicted m/z (for ⁷⁹Br) | Predicted m/z (for ⁸¹Br) | Notes |

| [C₄H₃F₄]⁺ | •Br | 127 | - | Loss of the bromine radical is a common fragmentation pathway. |

| [C₄H₃BrF₃]⁺ | •F | 187 | 189 | Loss of a fluorine atom. |

| [C₃HF₂]⁺ | •CF₂Br, H₂ | 79 | - | Represents a smaller, fluorinated fragment. |

| [CF₃]⁺ | •C₃H₃BrF | 69 | - | A common fragment in molecules containing a trifluoromethyl group. |

Note: This table presents a hypothetical fragmentation pattern. Actual experimental results would be required for confirmation.

X-ray Crystallographic Analysis of Crystalline Derivatives

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in a crystalline solid. For a compound like this compound, which is likely a liquid or gas at room temperature, this technique would be applied to a suitable crystalline derivative.

Currently, there is no publicly available X-ray crystallographic data for this compound or its crystalline derivatives. The synthesis of a stable, crystalline derivative would be the first step in such an analysis. Once suitable crystals are obtained, X-ray diffraction analysis would yield precise data on:

Bond lengths: e.g., C=C, C-Br, C-F, and C-C bond distances.

Bond angles: The geometry around each carbon atom.

Torsional angles: The conformation of the molecule in the solid state.

Intermolecular interactions: How the molecules pack in the crystal lattice.

This information is invaluable for understanding the molecule's stereochemistry and the nature of its chemical bonds.

Advanced Chromatographic Methods for Separation and Purity Assessment

Advanced chromatographic techniques are indispensable for the separation of this compound from reaction mixtures and for the assessment of its purity. Given its likely volatility, gas chromatography (GC) is the most appropriate method.

Gas Chromatography (GC):

A high-resolution gas chromatograph, likely equipped with a capillary column, would be used for analysis. The choice of stationary phase is critical for achieving good separation from isomers and impurities. A mid-polarity column, such as one containing a cyanopropylphenyl polysiloxane phase, would be a suitable starting point.

For detection, several options are available:

Flame Ionization Detector (FID): A universal detector for organic compounds, providing good sensitivity.

Electron Capture Detector (ECD): Highly sensitive to halogenated compounds, making it an excellent choice for trace analysis.

Mass Spectrometer (MS): When coupled with GC (GC-MS), it provides both separation and structural identification of the eluted components, as discussed in the previous section.

The purity of a sample of this compound would be determined by the relative area of its peak in the chromatogram.

Interactive Table: Typical GC Parameters for Analysis of Halogenated Alkenes

| Parameter | Typical Value/Condition |

| Column Type | Capillary Column (e.g., DB-624, DB-VRX) |

| Column Dimensions | 30 m length x 0.25 mm internal diameter x 1.4 µm film thickness |

| Carrier Gas | Helium or Nitrogen |

| Inlet Temperature | 200 - 250 °C |

| Oven Program | Temperature ramp (e.g., 40 °C for 2 min, then 10 °C/min to 200 °C) |

| Detector | FID, ECD, or MS |

| Detector Temp | 250 - 300 °C |

Note: These are general parameters and would require optimization for the specific analysis of this compound.

Computational Chemistry and Theoretical Investigations of 1 Bromo 2,4,4,4 Tetrafluorobut 1 Ene

Quantum Chemical Calculations on Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic makeup of 1-bromo-2,4,4,4-tetrafluorobut-1-ene. These methods, such as ab initio and Density Functional Theory (DFT), can elucidate the distribution of electrons, the nature of chemical bonds, and molecular orbital energies.

The electronic structure is heavily influenced by the presence of highly electronegative fluorine atoms and the bromine atom. The fluorine atoms, particularly in the trifluoromethyl (-CF3) group at the C4 position and the fluorine at the C2 position, exert a strong electron-withdrawing inductive effect. This effect polarizes the carbon skeleton, drawing electron density towards the fluorinated end of the molecule. nih.govman.ac.uk

Key Expected Findings:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. In this molecule, the HOMO is expected to be localized primarily around the C=C double bond and the bromine atom, which has available lone pairs. The LUMO is likely to be distributed over the C=C bond and the C-Br bond, indicating susceptibility to nucleophilic attack at the carbon atoms and the potential for C-Br bond cleavage. The presence of fluorine atoms generally lowers the energy of the molecular orbitals. nih.gov

Bonding Analysis: The C-F bonds will exhibit significant ionic character due to the large electronegativity difference between carbon and fluorine. The C-Br bond will be weaker and more polarizable than the C-F bonds. The C=C double bond will be electron-deficient due to the influence of the attached fluorine and trifluoromethyl groups.

Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface would likely reveal a region of negative potential around the fluorine atoms and a region of positive or less negative potential around the hydrogen atoms and the bromine atom's σ-hole. This distribution is crucial for understanding non-covalent interactions. nih.gov

Density Functional Theory (DFT) Studies on Reactivity and Reaction Mechanisms

DFT is a widely used computational method for studying chemical reactivity and elucidating reaction mechanisms due to its balance of accuracy and computational cost. mdpi.comresearchgate.net For this compound, DFT calculations can predict its behavior in various chemical reactions.

The molecule possesses several reactive sites: the electron-deficient double bond, the polar C-Br bond, and the C-H bonds. DFT-based reactivity descriptors can quantify the reactivity of these sites.

Predicted Reactivity and Mechanisms:

Radical Reactions: Halogenated alkenes are known to participate in radical addition reactions. DFT can be used to model the reaction pathways, identifying transition states and intermediates, for reactions such as the addition of radicals across the double bond. Mechanistic studies on similar trifluoromethyl alkenes suggest that radical addition often occurs to generate a stable α-CF3 carbon radical, which can then undergo further transformations. rsc.org

Reaction with OH Radicals: Theoretical studies on similar compounds, like 1-bromo-3,3,3-trifluoropropene, have shown that reactions with hydroxyl radicals predominantly occur at the C=C double bond through addition pathways. DFT calculations can determine the potential energy surfaces, activation barriers, and reaction rate constants for such atmospheric or combustion reactions.

Conformational Analysis and Rotational Barriers

The flexibility of this compound is primarily associated with rotation around the C2-C3 single bond. Conformational analysis aims to identify the stable conformers (energy minima) and the energy barriers to rotation between them.

The relative stability of different conformers is determined by a balance of steric hindrance and electronic interactions, such as hyperconjugation and dipole-dipole interactions. msu.edusoton.ac.uk The bulky trifluoromethyl and bromine groups are expected to play a significant role in determining the preferred molecular geometry.

Expected Conformational Properties:

Stable Conformers: Staggered conformations where the bulky -CF3 group and the Br atom are positioned far from each other (anti or gauche) are expected to be the most stable. youtube.comyoutube.com The relative energies of these conformers would depend on subtle electronic effects, including potential stabilizing hyperconjugative interactions between C-H or C-C σ orbitals and C-F σ* antibonding orbitals. msu.edu

Rotational Barriers: The energy barrier to rotation is the energy difference between the most stable (staggered) and least stable (eclipsed) conformations. ucla.edu For this molecule, the eclipsed conformation where the -CF3 group is aligned with the vinyl group would represent a significant energy maximum due to steric repulsion. DFT calculations can precisely map the potential energy surface as a function of the dihedral angle to determine these barriers. researchgate.netnih.gov

Table 1: Hypothetical Relative Energies of Conformers for this compound This table is illustrative and based on general principles of conformational analysis for similar halogenated alkanes. Actual values would require specific DFT calculations.

| Conformer | Dihedral Angle (Br-C1-C2-C3) | Relative Energy (kJ/mol) | Population (%) at 298 K |

|---|---|---|---|

| Anti | ~180° | 0.0 | 65 |

| Gauche-1 | ~60° | 2.5 | 17.5 |

| Gauche-2 | ~300° | 2.5 | 17.5 |

| Eclipsed-1 | ~0° | 20.0 | <0.1 |

Molecular Dynamics Simulations of Molecular Behavior and Intermolecular Interactions

While quantum mechanics is ideal for studying individual molecules, molecular dynamics (MD) simulations are used to explore the behavior of a large ensemble of molecules over time. MD simulations can provide insights into bulk properties, intermolecular interactions, and dynamic processes.

The interactions between molecules of this compound would be governed by a combination of forces:

Van der Waals Forces: These are the standard attractive and repulsive forces between molecules.

Dipole-Dipole Interactions: The molecule is expected to have a significant net dipole moment due to the polar C-F and C-Br bonds, leading to strong electrostatic interactions.

Halogen Bonding: The bromine atom, influenced by the electron-withdrawing groups, can act as a halogen bond donor, forming non-covalent interactions with electron-rich atoms on neighboring molecules. man.ac.uk

Fluorine-Fluorine Interactions: Aggregations of fluorinated fragments can lead to so-called "fluorous" domains, influencing how the molecules pack in a condensed phase. man.ac.ukbohrium.com

MD simulations could be used to predict properties like density, boiling point, and diffusion coefficients, providing a link between the molecular level and macroscopic behavior.

Theoretical Insights into the Influence of Fluorine Atoms on Molecular Properties

The four fluorine atoms in this compound profoundly alter its properties compared to a non-fluorinated analogue. Theoretical studies on various organofluorine compounds have established several key principles. acs.orgresearchgate.net

Key Influences of Fluorination:

Electronic Effects: As the most electronegative element, fluorine's primary influence is its strong inductive electron-withdrawing effect. nih.gov This effect deactivates the double bond towards electrophilic attack but activates it for nucleophilic attack. It also increases the acidity of nearby C-H bonds.

Steric and Conformational Effects: The trifluoromethyl group is sterically demanding, similar in size to an isopropyl group, and significantly influences the molecule's preferred shape and conformational energy landscape. soton.ac.uk

Bond Strength: The C-F bond is exceptionally strong, which imparts thermal and chemical stability to the fluorinated parts of the molecule.

Intermolecular Interactions: The presence of multiple fluorine atoms alters intermolecular forces. While C-F bonds have low polarizability, they contribute to significant molecular dipoles and can participate in weak hydrogen bonds and other non-covalent interactions that dictate crystal packing and bulk properties. bohrium.com

Table 2: Comparison of Calculated Properties for Butene vs. a Hypothetical Fluorinated Butene This table presents expected trends based on established effects of fluorination. Specific values for this compound require dedicated computation.

| Property | 1-Butene (Reference) | This compound (Expected Trend) | Theoretical Rationale |

|---|---|---|---|

| C=C Bond Length | ~1.33 Å | Slightly longer | Electron withdrawal into σ* orbitals can weaken the π bond. |

| Molecular Dipole Moment | ~0.3 D | Significantly higher | Strong C-F and C-Br bond dipoles do not cancel out. nih.gov |

| HOMO Energy | Higher (less stable) | Lower (more stable) | Inductive effect of fluorine stabilizes molecular orbitals. nih.gov |

| LUMO Energy | Higher | Lower | Electron-deficient nature makes it a better electron acceptor. |

Applications in Materials Science and Advanced Polymer Chemistry

Role as a Building Block in the Synthesis of Fluorinated Polymers and Copolymers

Fluoropolymers are a class of materials known for their exceptional chemical resistance, thermal stability, low surface energy, and unique dielectric properties. The incorporation of monomers like 4-bromo-3,3,4,4-tetrafluorobut-1-ene into polymer chains allows for the synthesis of a new generation of fluorinated materials with enhanced functionality.

A primary application of bromo-tetrafluorobutene isomers is in the creation of functional polymer intermediates. The bromine atom serves as a reactive handle that can be modified post-polymerization or used as an initiation site for grafting other polymer chains.

One key strategy involves the radical copolymerization of 4-bromo-3,3,4,4-tetrafluorobut-1-ene (BTFB) with other fluoroalkenes, such as chlorotrifluoroethylene (CTFE). This process yields random copolymers, poly(CTFE-co-BTFB), where the BTFB units are distributed along the polymer backbone. researchgate.net These copolymers are valuable as macroinitiators or intermediates because the pendant bromo-tetrafluoroethyl groups provide reactive sites for further chemical transformations. researchgate.net

The properties of these copolymers can be precisely tuned by varying the molar ratio of the comonomers in the initial reaction mixture. This control allows for the synthesis of materials ranging from powders to viscous liquids, with tailored thermal properties. researchgate.net

The presence of the reactive bromine atom in polymers derived from BTFB opens avenues for creating complex and novel polymeric architectures. These reactive sites are suitable for "grafting from" techniques, such as Atom Transfer Radical Polymerization (ATRP).

For instance, fluorinated macroinitiators synthesized from the copolymerization of vinylidene fluoride (VDF) with a bromo-functionalized fluoroalkene can be used to initiate the polymerization of other monomers, like styrene. researchgate.netresearchgate.net This results in the formation of graft copolymers, such as PVDF-g-PS (Poly(vinylidene fluoride)-g-poly(styrene)), which combine the distinct properties of both the fluorinated backbone and the grafted side chains. researchgate.netresearchgate.net This methodology allows for the engineering of materials that might possess the durability and chemical resistance of a fluoropolymer along with the processability or specific functionalities of the grafted polymer.

Furthermore, these fluorinated building blocks can be incorporated into other polymer systems, such as polyurethanes. researchgate.net By creating fluorinated copolymer blocks that are then cross-linked, it is possible to produce novel fluorinated polyurethanes with enhanced surface properties and thermal stability. researchgate.net

Incorporation of the Tetrafluoroethylene (B6358150) (–CF₂CF₂–) Fragment into Functional Materials

The tetrafluoroethylene (–CF₂CF₂–) unit is a critical structural motif for developing high-performance materials. nih.govnih.gov Its incorporation into organic molecules can dramatically alter their physical and chemical properties, leading to enhanced thermal stability, chemical inertness, and unique electronic characteristics. nih.gov 4-Bromo-3,3,4,4-tetrafluorobut-1-ene serves as an efficient vehicle for introducing this valuable fragment into a variety of molecular frameworks. nih.govnih.govnih.gov

In the field of liquid crystals (LCs), molecular design is paramount. The introduction of fluorine atoms into the molecular core of LC molecules is a well-established strategy to modify their mesomorphic and dielectric properties. nih.gov The –CF₂CF₂– bridge, installed via reactions involving 4-bromo-3,3,4,4-tetrafluorobut-1-ene, has been shown to be particularly effective. nih.gov

The incorporation of the tetrafluoroethylene unit between cyclic structures, such as cyclohexane rings, can significantly enhance the thermal and chemical stability of the resulting liquid crystal molecule. Research has shown that the fluoro-substitution of the rigid core in terphenyl-based liquid crystals directly impacts their phase behavior, including crystallization and glass transition temperatures. nih.gov This control over physical properties is crucial for the development of advanced display technologies and other smart materials. nih.gov

| CTFE in Feed (mol %) | CTFE in Copolymer (mol %) | Glass Transition Temp (Tg) (°C) | Decomposition Temp (Td10%) (°C) |

|---|---|---|---|

| 10 | 17 | 19 | 163 |

| 30 | 42 | 25 | 248 |

| 50 | 61 | 31 | 301 |

| 70 | 78 | 35 | 340 |

| 90 | 89 | 39 | 359 |

Data sourced from research on the radical copolymerization of chlorotrifluoroethylene (CTFE) with 4-bromo-3,3,4,4-tetrafluorobut-1-ene (BTFB). The decomposition temperature (Td10%) represents the temperature at which 10% weight loss occurs. researchgate.net

The unique electronic properties of the –CF₂CF₂– group make it a desirable component in materials designed for optoelectronic applications, such as organic light-emitting diodes (OLEDs). This fragment can be integrated into conjugated molecular systems to fine-tune their electronic and photoluminescent characteristics. nih.gov

The synthesis of such materials often involves organometallic intermediates derived from 4-bromo-3,3,4,4-tetrafluorobut-1-ene. For example, a stable organozinc reagent, (1,1,2,2-tetrafluorobut-3-en-1-yl)zinc bromide, can be prepared and subsequently used in cross-coupling reactions with various aromatic iodides or acyl chlorides. nih.govnih.gov This methodology provides a practical route to a wide range of CF₂CF₂-containing organic molecules that can serve as building blocks for novel light-emitting materials. nih.govnih.gov The electron-withdrawing nature of the fluorinated group can influence the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which is a key factor in designing efficient electron-transporting and emissive materials for OLEDs. rsc.org

The inherent properties of fluoropolymers, such as low surface energy, hydrophobicity, and chemical resistance, make them ideal for specialty coatings and films. By using 4-bromo-3,3,4,4-tetrafluorobut-1-ene as a comonomer, these properties can be further enhanced and combined with other functionalities.

Copolymers containing BTFB can be used to create surfaces with tailored wettability and adhesion characteristics. The pendant bromo-functional groups on the surface of a film or coating can also serve as anchor points for covalently bonding other molecules, allowing for the creation of functional surfaces with specific catalytic, anti-fouling, or biocompatible properties. The flexibility in copolymer composition allows for precise control over the final properties of the coating, such as its flexibility, thermal stability, and solubility in specific solvents. researchgate.net

Utility in the Creation of Advanced Porous Materials for Specific Applications

Design Principles of Fluorinated Metal-Organic Frameworks (MOFs)

The design of fluorinated MOFs (F-MOFs) is a strategic area within materials science, focusing on the synthesis of porous coordination polymers with tailored properties. The key components of a MOF are metal ions or clusters, which act as nodes, and organic molecules, known as linkers, that connect these nodes to form a crystalline framework. The introduction of fluorine atoms into the organic linkers is a common strategy to enhance the properties of MOFs for specific applications, such as gas separation and catalysis.

The design principles for F-MOFs typically revolve around:

Choice of Fluorinated Linker: The geometry, length, and functional groups of the organic linker dictate the topology and pore environment of the resulting MOF. Fluorinated linkers are chosen for their ability to impart hydrophobicity, enhance chemical and thermal stability, and modify the electronic properties of the pores. Common examples of molecules used to create fluorinated linkers include fluorinated carboxylic acids and azoles.

Control of Pore Size and Functionality: By carefully selecting the linker and metal components, researchers can tune the pore size, shape, and surface chemistry of the F-MOF to achieve selective adsorption of specific molecules.

While these principles guide the synthesis of a wide range of F-MOFs, there is no evidence in the current body of scientific literature to suggest that 1-Bromo-2,4,4,4-tetrafluorobut-1-ene has been utilized as a linker or precursor in this context.

Investigation of Adsorption and Separation Mechanisms in Fluorinated Porous Systems

The mechanisms of adsorption and separation in F-MOFs are a subject of intensive research. The presence of fluorine atoms within the porous framework significantly influences the interactions between the host material and guest molecules.

Key factors investigated include:

Host-Guest Interactions: The highly electronegative nature of fluorine can lead to specific interactions with certain gas molecules, enhancing adsorption selectivity. These interactions can be a combination of van der Waals forces, dipole-quadrupole interactions, and in some cases, weak hydrogen bonding.

Hydrophobicity and Water Stability: Fluorination often increases the hydrophobicity of the MOF, which can be advantageous in separations involving humid gas streams, as it prevents water molecules from competing for adsorption sites.

Pore Confinement Effects: The precise control over pore dimensions in F-MOFs allows for size- and shape-selective separation of molecules based on kinetic or thermodynamic principles.

Detailed studies involving techniques such as gas sorption analysis, X-ray crystallography, and computational modeling are employed to understand these mechanisms. However, these investigations have been conducted on F-MOFs synthesized from established fluorinated linkers, and no such data exists for porous materials derived from this compound.

While research has explored the diverse synthetic transformations of related compounds like 4-bromo-3,3,4,4-tetrafluorobut-1-ene for applications in areas such as liquid crystals and fluorinated sugars, and its use in radical copolymerization, a direct link to the synthesis of advanced porous materials like MOFs is not present in the current scientific literature.

Environmental Chemistry and Degradation Pathways of Fluorinated Olefins

Atmospheric Lifetime and Photochemical Degradation Mechanisms

The primary removal pathway for 1-Bromo-2,4,4,4-tetrafluorobut-1-ene from the atmosphere is expected to be its reaction with hydroxyl (OH) radicals. The carbon-carbon double bond makes the molecule susceptible to attack by these highly reactive species, leading to a relatively short atmospheric lifetime.

One study on the photochemistry of bromine-containing fluorinated alkenes investigated the reactivity of a compound with the molecular formula C4H3F4Br towards OH radicals. nist.gov While the specific isomer was not identified as this compound, the results provide an indication of the potential atmospheric lifetime. The study determined an atmospheric lifetime of 7.0 days for this C4H3F4Br compound. nist.govacs.org This relatively short lifetime suggests that the substance would not persist for long periods in the troposphere, thereby limiting its potential for long-range atmospheric transport.

The principal photochemical degradation mechanism for unsaturated organic compounds in the troposphere is their reaction with OH radicals. nih.gov For bromo-fluoro-alkenes, the OH radical can add across the double bond, initiating a series of oxidation reactions. This process can lead to the formation of various degradation products, including halogenated aldehydes and ketones. nih.gov

Another potential atmospheric degradation pathway is direct photolysis, which is the breakdown of a molecule by sunlight. For a compound to undergo direct photolysis in the troposphere, it must absorb radiation at wavelengths greater than 290 nm. nist.gov The presence of a bromine atom in the molecule can increase the likelihood of photolysis. nist.gov However, without specific data on the UV absorption spectrum of this compound, the significance of direct photolysis as a degradation pathway remains uncertain.

Table 1: Estimated Atmospheric Lifetime for a C4H3F4Br Compound

| Compound | Atmospheric Lifetime (days) | Primary Degradation Mechanism |

| C4H3F4Br | 7.0 nist.govacs.org | Reaction with OH radicals |

Hydrolytic Stability and Potential for Biodegradation

The potential for biodegradation of highly fluorinated organic compounds is generally considered to be low. nccoast.orgitrcweb.org The high strength of the carbon-fluorine bond makes these compounds resistant to microbial degradation. nccoast.org While some microorganisms are capable of dehalogenating certain compounds, the process is often slow and requires specific enzymatic machinery. No specific studies on the biodegradation of this compound have been identified. Therefore, it is presumed to be persistent in environments where microbial degradation is the primary loss process.

Modeling of Environmental Transport and Fate in Atmospheric and Aquatic Systems

Due to the limited amount of available data on the physicochemical properties and degradation rates of this compound, specific modeling of its environmental transport and fate has not been extensively reported. However, general principles of atmospheric and aquatic modeling can be applied to estimate its likely behavior.

Atmospheric Transport Modeling:

Atmospheric transport models, such as Lagrangian particle dispersion models (e.g., FLEXPART) and Eulerian grid models (e.g., CALPUFF), are used to predict the movement and deposition of airborne pollutants. osu.eduunivie.ac.at These models require inputs such as emission rates, meteorological data, and chemical transformation rates. Given the estimated short atmospheric lifetime of the C4H3F4Br isomer (7.0 days), long-range atmospheric transport of this compound is expected to be limited. nist.govacs.org Any modeling would likely show that the highest concentrations would be found near emission sources, with concentrations decreasing rapidly with distance.

Aquatic Systems Modeling:

The fate of this compound in aquatic systems would be governed by processes such as volatilization, sorption to sediment and particulate matter, and potential degradation. gdut.edu.cnnih.gov Its partitioning behavior between water, sediment, and air would be a key factor. Without experimental data on its Henry's Law constant, octanol-water partition coefficient (Kow), and organic carbon-water partition coefficient (Koc), any modeling of its aquatic fate would be highly uncertain. However, many halogenated organic compounds are hydrophobic and tend to adsorb to organic matter in sediments. nih.gov

常见问题

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 1-bromo-2,4,4,4-tetrafluorobut-1-ene?

- Methodological Answer : Radical-initiated copolymerization with fluorinated monomers (e.g., chlorotrifluoroethylene) is a validated approach. Tert-butylperoxypivalate is a common initiator for controlling reaction kinetics and achieving random copolymer microstructures. Bromination of fluorinated alkenes via halogen exchange or electrophilic addition may also apply, though steric and electronic effects from fluorine substituents require optimization .

- Key Characterization : Post-synthesis, confirm regiochemistry and purity using NMR and gas chromatography-mass spectrometry (GC-MS) .

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodological Answer :

- NMR Spectroscopy : NMR identifies vinylic protons, while NMR resolves fluorine environments. For example, the trifluoromethyl group (CF) shows distinct splitting patterns.

- X-ray Crystallography : Resolves stereochemistry and bond lengths. While direct data for this compound is limited, analogous fluorinated bromoalkenes (e.g., 4-bromo-1,1,2-trifluorobut-1-ene) exhibit eclipsed conformations due to fluorine’s electronegativity .

- Computational Modeling : Density functional theory (DFT) predicts stability of the trans isomer, consistent with experimental observations .

Advanced Research Questions

Q. What governs the reactivity of this compound in radical copolymerization with fluorinated monomers?

- Methodological Answer : Reactivity ratios (e.g., ) indicate that brominated monomers polymerize faster than chlorotrifluoroethylene (CTFE). The electron-withdrawing bromine atom enhances radical stabilization, while fluorine’s steric bulk reduces chain mobility. Kinetic studies using time-resolved ESR or MALDI-TOF MS can track propagation rates .

- Challenges : Competing side reactions (e.g., chain transfer) require careful control of initiator concentration and temperature .

Q. How does bromine incorporation affect the thermal stability of fluoropolymers derived from this compound?

- Methodological Answer : Thermogravimetric analysis (TGA) reveals that increasing bromine content lowers (10% weight-loss temperature) due to C-Br bond cleavage (~280–360°C). Differential scanning calorimetry (DSC) shows decreases with higher BTFB content, as bromine introduces flexible pendant chains. For example, a copolymer with 89 mol% CTFE has , while 17 mol% CTFE yields .

Q. Why do cross-metathesis (CM) reactions with this compound fail under certain conditions, and how can this be mitigated?

- Methodological Answer : CM with electron-deficient substrates (e.g., allyl trifluoroacetate) fails due to catalyst poisoning or steric hindrance from fluorine substituents. Switching to Grubbs-Hoveyda-type catalysts (e.g., HG-2) improves compatibility with fluorinated alkenes. Pre-functionalizing the substrate (e.g., via Sonogashira coupling) may also enhance reactivity .

Key Challenges and Future Directions

- Stereochemical Control : Fluorine’s steric effects complicate enantioselective synthesis. Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) may address this.

- Environmental Impact : Assess persistence of brominated fluoropolymers using OECD 301B biodegradation tests.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。